tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through various methods, including the reaction of appropriate amines with aldehydes or ketones.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the fluoropyrrolidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
- CAS Number : 2101775-09-9
- Molecular Formula : C₁₀H₂₀ClFN₂O₂
- Molecular Weight : 254.73 g/mol
- Purity : ≥97% (HPLC)
Structural Features :
This compound is a fluorinated pyrrolidine derivative with a tert-butyl carbamate protecting group and a hydrochloride salt. The (2S,4S) stereochemistry at the pyrrolidine ring confers distinct conformational rigidity and influences its interactions in biological systems. The fluorine atom at the 4-position enhances metabolic stability and modulates electronic properties .
Applications :
Primarily used as a chiral intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drugs, protease inhibitors, or fluorinated bioactive molecules .
Comparison with Structurally Similar Compounds
The compound belongs to the N-protected fluoropyrrolidine class. Below is a detailed comparison with analogs based on structural, physicochemical, and functional attributes.
Structural and Physicochemical Properties
*Hypothetical analog without fluorine.
Key Observations :
- Fluorine Impact: Fluorination at the 4-position increases electronegativity and metabolic stability compared to non-fluorinated analogs, making the target compound more suitable for CNS drug development .
- Salt Form : The hydrochloride salt enhances aqueous solubility relative to free-base analogs like benzyl-ethyl-pyrrolidin-3-yl-amine, facilitating purification and formulation .
- Stereochemistry : The (2S,4S) configuration distinguishes it from racemic or alternative stereoisomers, which may exhibit reduced binding affinity in chiral environments .
Research Findings and Limitations
Crystallographic Characterization
The compound’s stereochemistry and salt formation have been validated via X-ray crystallography using software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) .
Commercial Availability and Purity
While the target compound is available at ≥97% purity (Aladdin Scientific, CymitQuimica) , analogs like benzyl-ethyl-pyrrolidin-3-yl-amine are often discontinued or sold at lower purity, limiting large-scale applications .
Knowledge Gaps
- Toxicity Profiles: Limited public data on acute toxicity or metabolic pathways compared to non-fluorinated carbamates.
Biological Activity
Tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a fluorinated pyrrolidine, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 219.25 g/mol
- CAS Number : 2101775-09-9
Research indicates that compounds containing the pyrrolidine structure often exhibit notable biological activity. This compound may interact with various biological targets through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Binding : Interaction studies suggest that this compound may bind to specific receptors involved in neurotransmission and neuroprotection.
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
-
Neuroprotective Effects : In vitro studies demonstrated that the compound could protect astrocytes from Aβ 1-42 induced toxicity. The presence of this compound improved cell viability significantly compared to untreated controls, indicating its potential as a neuroprotective agent.
- Findings :
- Increased cell viability from 43.78% (Aβ treated) to 62.98% (Aβ + compound treated).
- Reduction in TNF-α levels was observed, suggesting anti-inflammatory properties.
- Findings :
-
Enzymatic Activity : Similar compounds have been shown to inhibit β-secretase with IC50 values indicating strong inhibition potential. This suggests that this compound might exhibit similar effects.
- Data Example :
- Inhibition of β-secretase activity was noted at concentrations comparable to known inhibitors.
- Data Example :
Q & A
Q. Analytical methods :
- NMR spectroscopy : H and C NMR verify stereochemistry (e.g., diastereotopic protons in the pyrrolidine ring) and confirm the (2S,4S) configuration .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 254.7294 g/mol) and detects impurities .
- Chiral HPLC : Resolves enantiomeric excess (>99% ee) using chiral stationary phases (e.g., Chiralpak AD-H column) .
Basic: What are the stability and storage considerations for this compound under laboratory conditions?
- Stability : The compound is hygroscopic and prone to hydrolysis in acidic/basic conditions. Store at –20°C in airtight containers under nitrogen .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents to prevent decomposition .
- Handling : Use gloveboxes for moisture-sensitive steps and monitor for discoloration (a sign of degradation) .
Advanced: How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve ambiguities?
Q. Stereochemical control :
- Chiral auxiliaries : Use (2S,4S)-4-fluoropyrrolidine precursors to enforce configuration .
- Catalysts : Asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) improve enantioselectivity .
Analytical resolution : - NOESY NMR : Identifies spatial proximity of fluorine and adjacent protons to confirm ring conformation .
- X-ray crystallography : Provides definitive stereochemical assignment for crystalline derivatives .
Advanced: What computational methods support the design of derivatives with enhanced biological activity?
- Density functional theory (DFT) : Predicts electronic properties (e.g., Fukui indices) to guide fluorination or carbamate modifications .
- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes or receptors) by simulating interactions with active sites .
- QSAR modeling : Correlates structural features (e.g., fluorine position) with activity data to prioritize synthetic targets .
Advanced: How can contradictory data on biological activity be resolved across studies?
Case example : Discrepancies in enzyme inhibition assays may arise from:
- Purity variations : Impurities ≥3% (e.g., deprotected amines) can skew IC₅₀ values. Validate purity via HPLC before testing .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alters fluoropyrrolidine protonation, affecting binding .
Resolution : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Advanced: How does this compound compare to structurally related analogs in medicinal chemistry applications?
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
